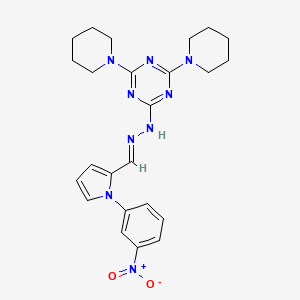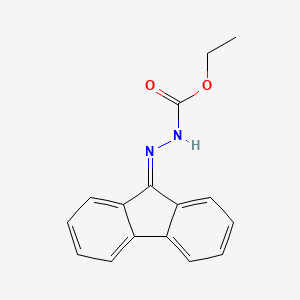
ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent molecule that can be synthesized using various methods and has applications in a range of fields, including biochemistry and materials science.
Mécanisme D'action
The mechanism of action of ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process results in the emission of a fluorescent signal that can be detected and measured.
Biochemical and Physiological Effects:
Ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate has been shown to have minimal biochemical and physiological effects on living organisms. It is generally considered to be non-toxic and has been used in a range of biological applications without adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate is its high sensitivity and selectivity as a fluorescent probe. It can be used to detect and visualize biological molecules with high accuracy and precision. However, one limitation of this compound is its relatively short fluorescence lifetime, which can limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research involving ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate. One area of interest is the development of new materials and sensors based on this compound. Additionally, there is potential for its use in medical imaging and drug delivery applications. Finally, further studies are needed to better understand its mechanism of action and optimize its performance in various applications.
Méthodes De Synthèse
The synthesis of ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate can be achieved using several methods. One common approach involves the reaction of fluorenone with hydrazine hydrate in the presence of ethyl acetoacetate. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate has been extensively studied for its applications in scientific research. It is commonly used as a fluorescent probe to detect and visualize biological molecules such as proteins and nucleic acids. Additionally, it has been used as a sensor for detecting environmental pollutants and as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
ethyl N-(fluoren-9-ylideneamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)18-17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOGTOTYLNJLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=C1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)
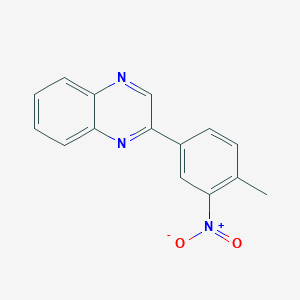
![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)

![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)
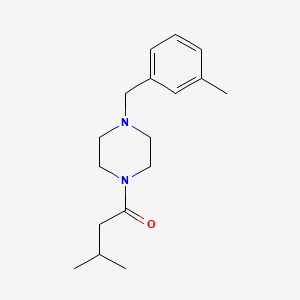
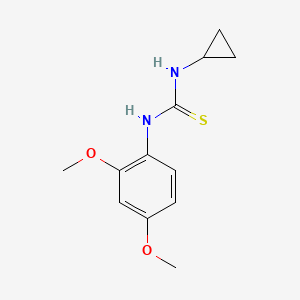
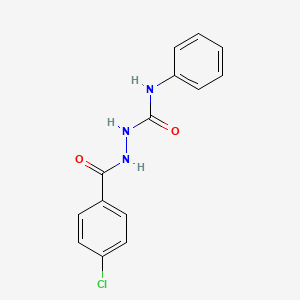
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)
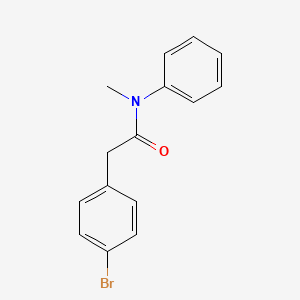
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)
